molecular formula C8H6BrClO B1307584 2-Bromophenylacetyl chloride CAS No. 55116-09-1

2-Bromophenylacetyl chloride

Cat. No.: B1307584
CAS No.: 55116-09-1
M. Wt: 233.49 g/mol
InChI Key: RFPBUXOVSZEMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromophenylacetyl chloride: is an organic compound with the molecular formula C8H6BrClO . It is a derivative of phenylacetyl chloride, where a bromine atom is substituted at the second position of the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 2-Bromophenylacetic Acid: One common method involves the reaction of 2-bromophenylacetic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out in dichloromethane (DCM) at a temperature range of 0 to 30°C for about 2 hours.

Industrial Production Methods:

  • The industrial production of 2-bromophenylacetyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromophenylacetyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 2-bromophenylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 2-bromophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Substitution: Corresponding amides, esters, or thioesters.

    Reduction: 2-Bromophenylacetaldehyde.

    Oxidation: 2-Bromophenylacetic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • Employed in the preparation of biologically active molecules for research in drug discovery and development.

Medicine:

  • Utilized in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry:

  • Applied in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-bromophenylacetyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated compound. For example, in drug synthesis, the acylated products may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

    Phenylacetyl chloride: Lacks the bromine substitution, making it less reactive in certain nucleophilic substitution reactions.

    2-Chlorophenylacetyl chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

    2-Fluorophenylacetyl chloride: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness:

  • The presence of the bromine atom in 2-bromophenylacetyl chloride enhances its reactivity in nucleophilic substitution reactions compared to its non-brominated counterparts. This makes it a valuable intermediate in the synthesis of more complex organic molecules.

Properties

IUPAC Name

2-(2-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPBUXOVSZEMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399784
Record name 2-Bromophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55116-09-1
Record name 2-Bromophenylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

For 3 hours, 21 g (0.098 mole) of o-bromophenylacetic acid was refluxed in 100 ml of anhydrous benzene and 23.5 g (0.198 mole) of thionyl chloride. After completion of the reaction, benzene and unreacted thionyl chloride were removed by distillation under reduced pressure so that unreacted thionyl chloride was removed as completely as possible.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromophenylacetyl chloride
Reactant of Route 2
Reactant of Route 2
2-Bromophenylacetyl chloride
Reactant of Route 3
2-Bromophenylacetyl chloride
Reactant of Route 4
2-Bromophenylacetyl chloride
Reactant of Route 5
Reactant of Route 5
2-Bromophenylacetyl chloride
Reactant of Route 6
Reactant of Route 6
2-Bromophenylacetyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.